molecular formula C15H15Cl2NO2 B2356458 2-{[(3,5-Dichlorophenyl)amino]methyl}-6-ethoxyphenol CAS No. 1042505-20-3

2-{[(3,5-Dichlorophenyl)amino]methyl}-6-ethoxyphenol

Cat. No.: B2356458
CAS No.: 1042505-20-3
M. Wt: 312.19
InChI Key: DLIJXCVWDGMRMW-UHFFFAOYSA-N
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Description

2-{[(3,5-Dichlorophenyl)amino]methyl}-6-ethoxyphenol is a chemical compound with the molecular formula C15H15Cl2NO2 and a molecular weight of 312.19. It is primarily used in research settings, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,5-Dichlorophenyl)amino]methyl}-6-ethoxyphenol typically involves the reaction of 3,5-dichloroaniline with 6-ethoxy-2-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-{[(3,5-Dichlorophenyl)amino]methyl}-6-ethoxyphenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(3,5-Dichlorophenyl)amino]methyl}-6-ethoxyphenol is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 2-{[(3,5-Dichlorophenyl)amino]methyl}-6-ethoxyphenol involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with proteins, altering their function and activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(3,5-Dichlorophenyl)amino]methyl}-6-ethoxyphenol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This makes it particularly useful in certain research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-[(3,5-dichloroanilino)methyl]-6-ethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO2/c1-2-20-14-5-3-4-10(15(14)19)9-18-13-7-11(16)6-12(17)8-13/h3-8,18-19H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIJXCVWDGMRMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CNC2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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